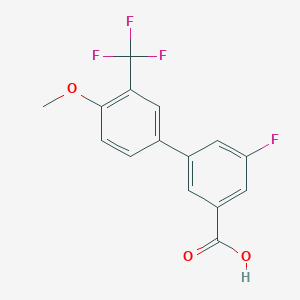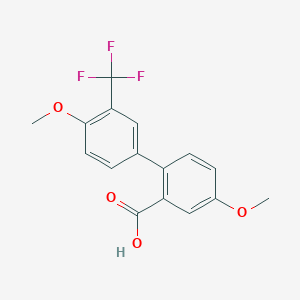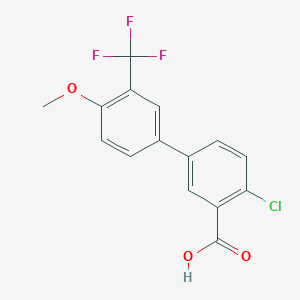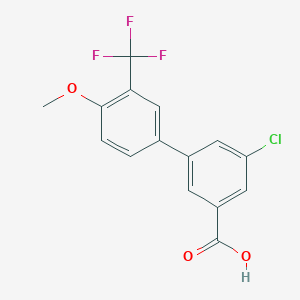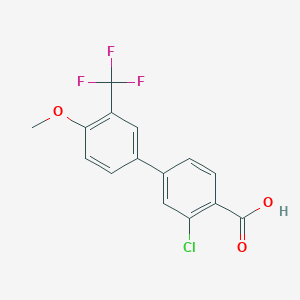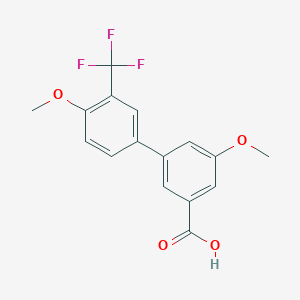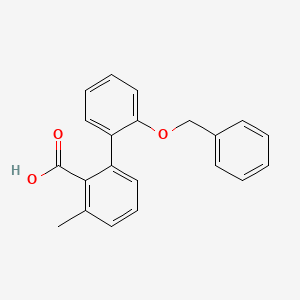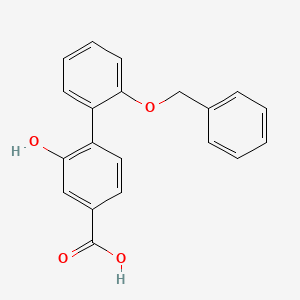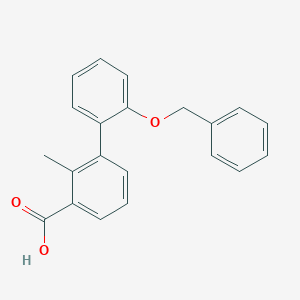
3-(2-Benzyloxyphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Benzyloxyphenyl)-2-methylbenzoic acid (also known as 3-Benzyloxy-2-methylbenzoic acid or BMB) is an organic compound with a molecular formula of C14H12O3. It is a white crystalline solid with a melting point of 131-132 °C and is soluble in organic solvents. BMB is used in a variety of applications, including as a synthetic intermediate, as a pharmaceutical intermediate, and as a reagent in organic synthesis. BMB can also be used as a starting material for the synthesis of other organic compounds.
科学的研究の応用
BMB has a number of applications in scientific research. It is commonly used as a reagent in organic synthesis. It is also used as a starting material for the synthesis of other organic compounds. BMB has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used in the synthesis of a variety of other compounds, including polymers, catalysts, and surfactants. BMB has also been used in the synthesis of a variety of other compounds, including drugs, agrochemicals, and dyes.
作用機序
BMB is an organic compound that acts as a reagent in organic synthesis. It is used as a starting material for the synthesis of other compounds. BMB is used as a catalyst in the synthesis of a variety of compounds. It acts as a nucleophile, attacking the electrophilic carbon atom of a substrate molecule, leading to the formation of a new bond. BMB also acts as a base, deprotonating molecules and promoting the formation of new bonds.
Biochemical and Physiological Effects
BMB has been studied for its potential biochemical and physiological effects. Studies have shown that BMB can act as an antioxidant, scavenging free radicals and preventing oxidative damage. BMB has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. BMB has also been shown to have anti-bacterial properties, inhibiting the growth of certain bacteria.
実験室実験の利点と制限
BMB has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also relatively stable, with a high melting point and low volatility. BMB is also soluble in organic solvents, making it easy to work with. However, BMB can be toxic if inhaled or ingested and should be handled with care.
将来の方向性
BMB has a number of potential applications in the future. It could be used in the synthesis of new drugs and agrochemicals. It could also be used as a catalyst in the synthesis of polymers and surfactants. BMB could also be used in the synthesis of new materials, such as nanomaterials. BMB could also be used in the synthesis of new dyes and pigments. Finally, BMB could be used in the synthesis of new catalysts and in the development of new synthetic routes.
合成法
BMB can be synthesized by a number of methods. One of the most common methods is a two-step process involving the reaction of 2-methylbenzoic acid with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction of the two compounds produces an intermediate product, which is then reacted with a strong acid such as hydrochloric acid to yield BMB. Another method involves the reaction of 2-methylbenzoic acid and benzyl alcohol in the presence of a strong base such as sodium hydroxide. The reaction of the two compounds produces an intermediate product, which is then reacted with a strong acid such as hydrochloric acid to yield BMB.
特性
IUPAC Name |
2-methyl-3-(2-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-17(11-7-12-18(15)21(22)23)19-10-5-6-13-20(19)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIQCYSSSGSPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692183 |
Source


|
| Record name | 2'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzyloxyphenyl)-2-methylbenzoic acid | |
CAS RN |
1261915-24-5 |
Source


|
| Record name | 2'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

